Ketone vs. Alcohol: Orthogonal Functionality
N-4-Boc-aminocyclohexanone retains a ketone carbonyl (C=O stretching ~1715 cm⁻¹) at the 4-position, confirmed by ¹H-NMR (ketone α-protons at δ 2.3–2.5 ppm) and ¹³C-NMR (carbonyl signal at ~210 ppm) . In contrast, its direct alcohol analog, 4-(Boc-amino)cyclohexanol (CAS 224309-64-2), bears a hydroxyl group at the same position, eliminating the carbonyl electrophile required for Claisen condensations, reductive aminations, and spirocyclization reactions . This single oxidation-state difference determines whether the building block can serve as the starting material for the Claisen condensation step in NUCC-390 synthesis – a reaction that proceeds in ≥75% yield from the ketone but is impossible from the alcohol without a separate oxidation step [1].
| Evidence Dimension | Functional group at C4 of cyclohexane ring |
|---|---|
| Target Compound Data | Ketone (C=O); ¹³C-NMR δ ~210 ppm; IR ν(C=O) ~1715 cm⁻¹ |
| Comparator Or Baseline | 4-(Boc-amino)cyclohexanol (CAS 224309-64-2): Alcohol (C-OH); no carbonyl signal in ¹³C-NMR above 80 ppm |
| Quantified Difference | Presence vs. absence of carbonyl electrophile; Claisen condensation yield differential: ≥75% feasible from ketone vs. 0% from alcohol without pre-oxidation [1] |
| Conditions | Claisen condensation with diethyl oxalate / LiHMDS / anhydrous THF, 0 °C to rt, as per NUCC-390 synthetic protocol [1] |
Why This Matters
Procurement of the ketone (target) over the alcohol (analog) directly determines whether a published synthetic route can be executed without adding protection/oxidation steps that reduce yield, prolong synthesis, and increase cost.
- [1] Negro, S.; Bonaldo, L.; Guella, G.; Mancini, F.; D'Este, L.; Buffelli, M.; Fabris, M. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals. Cells 2019, 8(10), 1183; Figure 1 synthetic scheme. View Source
